(2Z)-furan-2-yl(methoxyimino)ethanoic acid
CAS No.: 39684-61-2
Cat. No.: VC7972771
Molecular Formula: C7H7NO4
Molecular Weight: 169.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39684-61-2 |
|---|---|
| Molecular Formula | C7H7NO4 |
| Molecular Weight | 169.13 g/mol |
| IUPAC Name | (2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid |
| Standard InChI | InChI=1S/C7H7NO4/c1-11-8-6(7(9)10)5-3-2-4-12-5/h2-4H,1H3,(H,9,10)/b8-6+ |
| Standard InChI Key | ZNQCEVIJOQZWLO-SOFGYWHQSA-N |
| Isomeric SMILES | CO/N=C(\C1=CC=CO1)/C(=O)O |
| SMILES | CON=C(C1=CC=CO1)C(=O)O |
| Canonical SMILES | CON=C(C1=CC=CO1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of (2Z)-furan-2-yl(methoxyimino)ethanoic acid combines a furan heterocycle with a methoxyimino-substituted acetic acid backbone. The compound’s stereochemistry, particularly the Z-configuration of the methoxyimino group, plays a pivotal role in its chemical behavior and biological efficacy. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 39684-61-2 |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.13 g/mol |
| IUPAC Name | (2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid |
| SMILES | O=C(O)C(=NOC)C=1OC=CC1 |
| InChI Key | ZNQCEVIJOQZWLO-VURMDHGXSA-N |
The furan ring contributes to the compound’s aromaticity and electron-rich nature, while the methoxyimino group enhances its solubility in polar solvents such as ethanol and methanol . The carboxylic acid moiety enables participation in typical acid-base reactions, including salt formation and esterification.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (2Z)-furan-2-yl(methoxyimino)ethanoic acid typically involves a condensation reaction between furan-2-carbaldehyde and methoxyamine hydrochloride, followed by oxidation to yield the acetic acid derivative. A patented method (CN106187960A) outlines an optimized industrial process for producing its ammonium salt :
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Reaction Setup:
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Reactants: Furan-2-carbaldehyde and methoxyamine hydrochloride.
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Catalysts: Zinc dichloride (ZnCl₂) or aluminum chloride (AlCl₃).
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Solvent: Ethanol or methanol.
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Conditions: Room temperature or mild heating (40–60°C).
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Procedure:
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Methoxyamine hydrochloride is dissolved in a polar solvent and combined with furan-2-carbaldehyde.
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The catalyst is introduced to facilitate imine formation, yielding an intermediate Schiff base.
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Acetic anhydride is added to acetylate the intermediate, followed by hydrolysis to generate the free acid.
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Purification:
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance yield and reduce reaction times. Advanced purification techniques, such as fractional crystallization and high-performance liquid chromatography (HPLC), are utilized to meet pharmaceutical-grade standards.
Comparative Analysis with Structural Analogues
Furan-2-carbaldehyde
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Structure: Contains a furan ring with an aldehyde group.
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Role: A precursor in the synthesis of (2Z)-furan-2-yl(methoxyimino)ethanoic acid.
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Reactivity: Lacks the methoxyimino and carboxylic acid groups, limiting its biological applicability.
Methoxyamine
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Structure: A simple amine with a methoxy substituent.
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Role: Provides the methoxyimino group during condensation reactions.
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Limitations: Cannot form stable complexes with metal catalysts without further functionalization.
The uniqueness of (2Z)-furan-2-yl(methoxyimino)ethanoic acid lies in its hybrid structure, which merges the reactivity of furan derivatives with the stability of imino acids. This combination enables diverse chemical modifications, positioning it as a versatile scaffold in medicinal chemistry .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s primary application is in cefuroxime manufacturing. Its Z-configuration ensures proper spatial orientation for binding to bacterial PBPs, a critical factor in the antibiotic’s broad-spectrum activity .
Material Science
Researchers have explored its use in synthesizing conductive polymers, leveraging the furan ring’s π-electron system for enhanced electron mobility.
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